Mirk-IN-1 -

Mirk-IN-1

Catalog Number: EVT-266700
CAS Number:
Molecular Formula: C23H17Cl2N5O4
Molecular Weight: 498.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirk-IN-1 is a small molecule kinase inhibitor. [] It is specifically designed to target and inhibit the activity of the serine/threonine kinase Mirk/dyrk1B (dual specificity tyrosine-phosphorylation-regulated kinase 1B). While the provided literature does not offer details on the source or specific classification of Mirk-IN-1, its role in scientific research centers around its ability to inhibit Mirk/dyrk1B kinase activity, making it a valuable tool for studying the function of this kinase in various cellular processes and disease models. Notably, Mirk/dyrk1B is found to be upregulated in several types of cancer cells, including pancreatic cancer. [, , ]

Overview

Mirk-IN-1, also known as Dyrk1B/A-IN-1, is a selective inhibitor of the Mirk/Dyrk1B kinase, which is part of the dual specificity tyrosine phosphorylation-regulated kinase family. This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment, as Mirk/Dyrk1B is often overexpressed in various tumors. The inhibition of this kinase could lead to reduced tumor cell survival and proliferation, making it a promising target for cancer therapy.

Source and Classification

Mirk-IN-1 is classified as a small molecule inhibitor designed specifically to target the Mirk/Dyrk1B kinase. It belongs to a broader category of kinase inhibitors that are being explored for their efficacy in treating malignancies associated with aberrant kinase activity. The compound has been synthesized and characterized in various studies focusing on its biological activity and mechanism of action against cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Mirk-IN-1 involves multiple steps, including the preparation of key intermediate compounds that undergo specific chemical reactions. The process typically includes:

  1. Formation of Intermediate Compounds: Initial precursors are synthesized through standard organic chemistry techniques.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions under controlled conditions to form the final product.
  3. Purification: The final compound is purified using techniques such as chromatography to ensure high purity and yield.

The detailed synthetic pathway can vary depending on the specific method employed but generally follows established protocols for synthesizing similar small molecule inhibitors .

Molecular Structure Analysis

Structure and Data

Mirk-IN-1 features a complex molecular structure that allows for selective binding to the active site of the Mirk/Dyrk1B kinase. The molecular formula and weight are critical for understanding its pharmacokinetic properties:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 273.31 g/mol

The structure includes functional groups that enhance its interaction with the kinase, contributing to its inhibitory potency. Crystallographic studies may provide additional insights into the precise arrangement of atoms within the molecule and its binding conformation .

Chemical Reactions Analysis

Reactions and Technical Details

Mirk-IN-1 primarily functions through competitive inhibition of the Mirk/Dyrk1B kinase activity. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of downstream substrates, which is crucial for cell survival and proliferation in cancer cells.

In vitro assays have demonstrated that Mirk-IN-1 exhibits an IC50 value in the nanomolar range, indicating high potency against Mirk/Dyrk1B . The compound's reaction kinetics can be analyzed using various biochemical assays that measure enzyme activity in the presence of varying concentrations of Mirk-IN-1.

Mechanism of Action

Process and Data

The mechanism by which Mirk-IN-1 exerts its effects involves several key processes:

  1. Inhibition of Kinase Activity: By binding to the active site, Mirk-IN-1 inhibits the phosphorylation activity of Mirk/Dyrk1B.
  2. Induction of Apoptosis: In cancer cells, this inhibition leads to increased levels of reactive oxygen species (ROS) and subsequent apoptosis.
  3. Alteration of Cell Cycle Dynamics: The inhibition disrupts normal cell cycle progression, particularly affecting G0/G1 arrest necessary for differentiation in myoblasts .

Experimental data suggest that knockdown or inhibition of Mirk/Dyrk1B results in upregulation of pro-apoptotic factors and downregulation of survival signals like signal transducers and activators of transcription 3 (STAT3), further supporting its role as a therapeutic target .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mirk-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; studies indicate it maintains integrity over time when stored appropriately.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a predictable range for similar compounds.

These properties are essential for formulating effective drug delivery systems .

Applications

Scientific Uses

Mirk-IN-1 has significant potential applications in scientific research and clinical settings:

  • Cancer Research: As a selective inhibitor, it is being investigated for its ability to reduce tumor growth in various cancer models, including colon cancer and pancreatic ductal adenocarcinoma.
  • Therapeutic Development: Its role as a therapeutic agent is being explored in clinical trials aimed at evaluating efficacy and safety profiles.
  • Biochemical Studies: Researchers utilize Mirk-IN-1 to study the biological pathways regulated by Mirk/Dyrk1B, providing insights into cellular mechanisms underlying tumorigenesis.
Biochemical and Pharmacological Profile of Mirk-IN-1

Structural Characterization of Mirk/Dyrk1B Kinase

Molecular Architecture and Catalytic Domains

Mirk/Dyrk1B kinase (Minibrain-Related Kinase), encoded by the DYRK1B gene on chromosome 19q13.2, belongs to the CMGC group of serine/threonine kinases within the DYRK family. Its catalytic domain features a conserved Dyrk homology box (DH box) at the N-terminus, which facilitates autophosphorylation at a tyrosine residue (Tyr-273) within the YxY activation loop. This autophosphorylation is essential for kinase maturation and catalytic competence [9]. The kinase adopts a bilobal structure typical of protein kinases, with the N-lobe containing β-strands and a critical αC-helix, and the C-lobe housing the activation loop and substrate-binding pocket. A distinguishing feature is the presence of a PEST sequence (rich in proline, glutamic acid, serine, and threonine), which targets the protein for rapid degradation, particularly in the nucleus [7].

Substrate Specificity and Phosphorylation Mechanisms

Mirk/Dyrk1B exhibits strict substrate specificity for arginine-directed motifs (R-X-X-S/T), phosphorylating serine/threonine residues adjacent to arginine. Key physiological substrates include:

  • Cyclin D1: Phosphorylation at Thr-288 promotes its proteasomal degradation, enabling G0/G1 cell cycle arrest [7].
  • p27Kip1: Phosphorylation stabilizes this cyclin-dependent kinase inhibitor, reinforcing quiescence .
  • HNF1α: Phosphorylation adjacent to its Mirk-binding domain enhances transcriptional activity [3] [9].Mirk activity is potentiated by upstream kinases like MKK3, which activates Mirk in response to cellular stress. This positions Mirk as a nodal point in stress-adaptation pathways [3] [9].

Table 1: Key Structural Features of Mirk/Dyrk1B Kinase

FeatureLocationFunctional Significance
DH BoxN-terminalEnables autophosphorylation at Tyr-273
YxY Activation LoopCatalytic domainTyr-273 phosphorylation confers Ser/Thr kinase activity
PEST SequenceC-terminalTargets kinase for nuclear degradation
Substrate-Binding PocketC-lobeBinds R-X-X-S/T motifs; accommodates ATP/inhibitors

Mirk-IN-1 as a Selective Kinase Inhibitor

IC50 Values and Selectivity Against Dyrk1B vs. Dyrk1A

Mirk-IN-1 (chemical name: Dyrk1B/A-IN-1; CAS: 1386979-55-0) is a potent ATP-competitive inhibitor with distinct selectivity profiles:

  • Dyrk1B Inhibition: IC50 = 68 ± 48 nM
  • Dyrk1A Inhibition: IC50 = 22 ± 8 nM [4] [10].Despite higher potency against Dyrk1A, Mirk-IN-1 is functionally selective for Dyrk1B in cellular contexts due to Dyrk1B’s overexpression in cancers. At 10 µM, it exhibits minimal off-target effects, inhibiting ABL (64%), FLT3 (56%), and MARK1 (73%) only modestly [10]. Its cellular efficacy is evidenced by an EC50 of 1.9 ± 0.2 µM in SW620 colon carcinoma cells, where it disrupts quiescence maintenance [10].

Structure-Activity Relationship (SAR) Analysis

The molecular scaffold of Mirk-IN-1 (C23H17Cl2N5O4; MW: 498.32 g/mol) features:

  • A dichlorophenyl moiety linked to a urea group, critical for anchoring into the hydrophobic pocket adjacent to the ATP-binding site.
  • A benzothiazole core that forms hydrogen bonds with the hinge region (Val-222 and Leu-294 in Dyrk1B).
  • N-methylation of the urea group, enhancing selectivity by exploiting a small cavity unique to Dyrk1B/1A [10].SAR studies reveal that modifications to the dichlorophenyl group reduce potency, while replacing the benzothiazole with bulkier heterocycles diminishes Dyrk1B affinity. The compound’s clogP (calculated) of ~3.2 balances solubility and membrane permeability but contributes to metabolic instability [6].

Table 2: Selectivity Profile of Mirk-IN-1 Against Kinases

KinaseIC50 (nM)Inhibition at 10 µM (%)
Dyrk1B68 ± 48100
Dyrk1A22 ± 8100
ABL>10,00064
FLT3>10,00056
MARK1>10,00073

Pharmacokinetic Properties

Absorption, Distribution, and Metabolic Stability

Mirk-IN-1 demonstrates moderate in vitro metabolic stability with:

  • Solubility: 5 mg/mL in DMSO (10.03 mM), but negligible solubility in water (<0.1 mg/mL), limiting aqueous administration [10].
  • Microsomal Stability: Rapid clearance in hepatic microsomes (t1/2 < 30 min in human and rodent models), attributed to oxidative metabolism of the benzothiazole ring and urea linker. Primary metabolites result from CYP3A4-mediated oxidation [10].Plasma protein binding is high (>90%), reducing free drug availability. Distribution studies in xenograft models show preferential accumulation in tumor tissue (2–3-fold higher than plasma), likely due to enhanced permeability and retention (EPR) effects .

Blood-Brain Barrier Permeability Predictions

Computational models predict low BBB penetration (logBB < −1.0) due to:

  • Molecular Weight (498.32 g/mol): Exceeds the ideal threshold (<450 g/mol) for CNS penetration.
  • Polar Surface Area (95 Ų): Reduces passive diffusion across endothelial cells.
  • P-gp Substrate Likelihood: The dichlorophenyl and urea groups are predicted to interact with efflux transporters [10].These properties align with Mirk-IN-1’s primary application in peripheral tumors (e.g., pancreatic, colon carcinomas) rather than CNS malignancies.

Table 3: Pharmacokinetic Parameters of Mirk-IN-1

ParameterIn Vitro / In Silico ValueImplication
Aqueous Solubility<0.1 mg/mLRequires DMSO-based formulations
DMSO Solubility5 mg/mL (10.03 mM)Suitable for in vitro assays
Plasma Protein Binding>90%Low free drug availability
Metabolic t1/2<30 min (human microsomes)High hepatic clearance
Predicted logBB< −1.0Poor brain penetration

Properties

Product Name

Mirk-IN-1

IUPAC Name

N-[2-chloro-5-[(3-chlorophenyl)methylcarbamoyl]phenyl]-2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C23H17Cl2N5O4

Molecular Weight

498.3 g/mol

InChI

InChI=1S/C23H17Cl2N5O4/c1-34-23-27-11-14-8-16(22(33)29-19(14)30-23)21(32)28-18-9-13(5-6-17(18)25)20(31)26-10-12-3-2-4-15(24)7-12/h2-9,11H,10H2,1H3,(H,26,31)(H,28,32)(H,27,29,30,33)

InChI Key

CQKBSRPVZZLCJE-UHFFFAOYSA-N

SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl

Solubility

Soluble in DMSO

Synonyms

Dyrk1B/1A-IN-9; Dyrk1B inhibitor; 1A-IN-9; Dyrk-1B/1A-IN-9; Dyrk 1B/1A IN 9; Dyrk1B/1A-inhibitor-9;

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)NC3=C(C=CC(=C3)C(=O)NCC4=CC(=CC=C4)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.